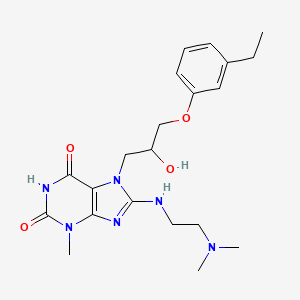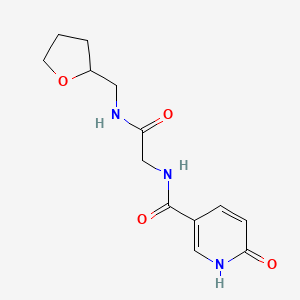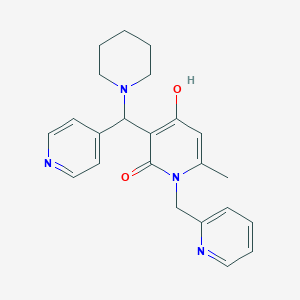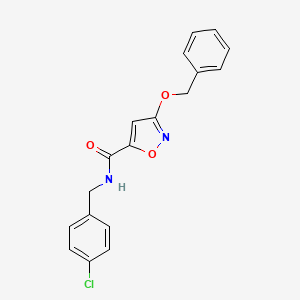![molecular formula C22H19NO3 B2616583 3-(2-(benzyloxy)benzyl)-5-methylbenzo[d]oxazol-2(3H)-one CAS No. 638142-42-4](/img/structure/B2616583.png)
3-(2-(benzyloxy)benzyl)-5-methylbenzo[d]oxazol-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(2-(benzyloxy)benzyl)-5-methylbenzo[d]oxazol-2(3H)-one” is a chemical compound that is part of the benzoxazole family . Benzoxazole derivatives have been explored in the past and are still in practice for a variety of therapeutic applications .
Synthesis Analysis
The synthesis of benzoxazole derivatives often involves complex substrates or multi-step reactions . A series of benzoxazole linked 1,4-disubstituted 1,2,3-triazoles was synthesized through copper (I) catalyzed azide-alkyne cycloaddition reaction .Molecular Structure Analysis
The molecular structure of benzoxazole derivatives is characterized by a 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .Chemical Reactions Analysis
Benzoxazole derivatives are known to undergo various chemical reactions. For instance, the benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack .Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Chemical Properties
Synthesis of Dihydrobenzo[d]oxazin Derivatives : A study describes a new synthesis method for 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives via tandem palladium-catalyzed oxidative aminocarbonylation-cyclization, showcasing the compound's utility in creating structurally diverse heterocycles (Gabriele et al., 2006).
Antioxidant Activity and Physicochemical Properties of Derivatives : Another research effort synthesized novel 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives, including structures related to the specified compound, and evaluated their in vitro antioxidant activities, providing insights into the potential health benefits of these molecules without implying direct drug use (Yüksek et al., 2015).
Quantum Chemical Computations : The compound's chemical structure and properties have been explored through quantum chemical computations, offering a deeper understanding of its electronic and molecular behavior, which could aid in the design of new materials or drugs (Gökce et al., 2014).
Supramolecular Dendrimers : Research into supramolecular dendrimers self-organized in a novel cubic liquid-crystalline phase mentions the use of benzoxazole derivatives, highlighting the compound's relevance in advanced material science and nanotechnology applications (Balagurusamy et al., 1997).
PET Imaging Probes : A study focused on benzoxazole derivatives as potential positron emission tomography (PET) probes for imaging cerebral β-amyloid plaques in Alzheimer's disease, demonstrating the compound's application in diagnostic research without direct mention of therapeutic use (Cui et al., 2012).
Wirkmechanismus
While the specific mechanism of action for “3-(2-(benzyloxy)benzyl)-5-methylbenzo[d]oxazol-2(3H)-one” is not explicitly mentioned in the search results, benzoxazole derivatives have been found to possess various biological properties such as antioxidant, anticancer, anti-inflammatory, analgesic, and acetylcholinesterase inhibitory activities .
Zukünftige Richtungen
Benzoxazole derivatives, including “3-(2-(benzyloxy)benzyl)-5-methylbenzo[d]oxazol-2(3H)-one”, may continue to be explored for their therapeutic applications . The classical synthesis of benzoxazole derivatives requires high temperatures, metal catalysts, complex substrates, or multi-step reactions , suggesting that future research may focus on developing more efficient synthesis methods.
Eigenschaften
IUPAC Name |
5-methyl-3-[(2-phenylmethoxyphenyl)methyl]-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO3/c1-16-11-12-21-19(13-16)23(22(24)26-21)14-18-9-5-6-10-20(18)25-15-17-7-3-2-4-8-17/h2-13H,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBABFVBKPNJHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)N2CC3=CC=CC=C3OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(benzyloxy)benzyl)-5-methylbenzo[d]oxazol-2(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2616504.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethylbenzamide](/img/structure/B2616506.png)








![1-[(3-chlorophenyl)methyl]-2-oxo-N-pyridin-3-ylpyridine-3-carboxamide](/img/structure/B2616522.png)
